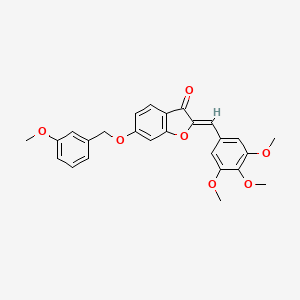

(Z)-6-((3-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Übersicht

Beschreibung

(Z)-6-((3-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-((3-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes or ketones.

Condensation: The final step involves the condensation of the benzofuran core with the benzylidene groups under basic or acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Methoxy Groups

-

Demethylation : Under strong acidic conditions (e.g., HBr in acetic acid), methoxy groups hydrolyze to hydroxyl groups. This reaction is regioselective, with the 3,4,5-trimethoxybenzylidene moiety being more resistant due to steric hindrance .

-

Stability : Methoxy groups remain intact under neutral or basic conditions but may participate in electrophilic aromatic substitution (e.g., nitration) if activated .

Benzylidene Double Bond

-

Isomerization : The Z-configuration of the benzylidene double bond is thermally stable but may undergo light-induced E/Z isomerization .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding a dihydrobenzofuran derivative .

Benzyloxy Group

-

Cleavage : The 3-methoxybenzyloxy ether is cleavable via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., TFA), regenerating the phenolic hydroxyl group .

Stability and Degradation

-

Photodegradation : Prolonged UV exposure induces decomposition of the benzylidene moiety, forming 3,4,5-trimethoxybenzoic acid and fragmented benzofuran derivatives .

-

Hydrolytic Stability : The compound is stable in aqueous solutions at pH 4–7 but undergoes slow hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 9) conditions .

Comparative Reactivity with Analogues

Reactivity trends for similar benzofuranone derivatives are summarized below:

Advanced Modifications

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a benzofuran backbone with multiple methoxy substituents that enhance its solubility and biological activity. Its structural complexity allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (Z)-6-((3-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one exhibit significant anticancer properties. Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and intrinsic pathway activation. For instance, a study demonstrated that benzofuran derivatives inhibited the proliferation of various cancer cell lines, including HeLa and MCF-7, with IC50 values ranging from 15 to 25 µM .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Intrinsic pathway activation |

Enzyme Inhibition

Alkaline Phosphatase Inhibition

The compound has been investigated as a potential inhibitor of alkaline phosphatase, an enzyme involved in various physiological processes. A study indicated that certain benzofuran derivatives exhibited better inhibitory activity against alkaline phosphatase compared to other classes of compounds, suggesting their potential use in treating conditions associated with elevated alkaline phosphatase levels .

Tyrosinase Inhibition

Additionally, this compound has been studied for its ability to inhibit tyrosinase, an enzyme critical for melanin production. This property is particularly relevant in the cosmetic industry for skin lightening products and in treating hyperpigmentation disorders .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. The compound's structure allows it to exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of methoxy groups enhances its lipophilicity, which may improve membrane permeability and bioactivity against pathogens .

Neuropharmacological Applications

The piperazine-like structure within similar benzofuran compounds suggests potential neuropharmacological applications. Compounds with analogous scaffolds have been shown to interact with serotonin receptors, indicating possible anxiolytic or antidepressant effects. Further research is required to explore these effects specifically for this compound.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzofuran derivatives:

- Synthesis of New Derivatives : A recent study synthesized various benzofuran derivatives and evaluated their cytotoxic properties on human cancer cells. The results indicated promising anticancer activities correlated with structural modifications .

- Biological Activity Assessment : Another research effort assessed the biological activity of new derivatives of benzofuran compounds through in vitro tests against standard bacterial strains and cancer cell lines .

Wirkmechanismus

The mechanism of action of (Z)-6-((3-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzofuran: The parent compound with a simpler structure.

6-Methoxybenzofuran: A derivative with a single methoxy group.

3,4,5-Trimethoxybenzylidene derivatives: Compounds with similar benzylidene groups.

Uniqueness

(Z)-6-((3-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.

Biologische Aktivität

(Z)-6-((3-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its diverse biological activities. Benzofuran compounds are known for their significant pharmacological properties, including anti-inflammatory, anticancer, and antioxidant effects. This article reviews the current understanding of the biological activity of this specific compound based on recent research findings.

Structure and Properties

The compound features a complex structure characterized by a benzofuran core substituted with methoxy and benzylidene groups. The presence of these substituents is crucial for its biological activity, as they influence the lipophilicity and interaction with biological targets.

Antioxidant Activity

Research indicates that benzofuran derivatives exhibit notable antioxidant properties. For instance, studies have demonstrated that similar compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress. Table 1 summarizes the DPPH scavenging activity of related compounds:

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 54.88 ± 3.1 |

| 50 | 97.4 ± 2.1 |

| 100 | 97 ± 2.3 |

| 200 | 97 ± 1.7 |

| 500 | 97.2 ± 1.9 |

| 1000 | 97 ± 2.3 |

Anti-inflammatory Activity

The compound has shown significant anti-inflammatory effects in various studies. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in chronic inflammatory conditions. For example, one study highlighted that benzofuran derivatives could reduce TNF levels by up to 93% .

Additionally, compounds structurally related to this compound have demonstrated selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile compared to traditional NSAIDs .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have shown that related benzofuran derivatives can induce apoptosis in cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction . For instance, compounds similar to this compound have been found to activate caspases involved in the apoptotic pathway, leading to increased cell death in various cancer types.

Case Studies

Several case studies have investigated the biological effects of benzofuran derivatives:

- Cytotoxicity in Leukemia Cells : A study evaluated two new benzofuran derivatives against K562 leukemia cells and found that they significantly increased ROS levels and induced apoptosis through mitochondrial pathways .

- Inflammation Models : In animal models of inflammation, compounds with similar structures exhibited marked reductions in edema and inflammatory markers, supporting their potential use in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

(2Z)-6-[(3-methoxyphenyl)methoxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O7/c1-28-18-7-5-6-16(10-18)15-32-19-8-9-20-21(14-19)33-22(25(20)27)11-17-12-23(29-2)26(31-4)24(13-17)30-3/h5-14H,15H2,1-4H3/b22-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHQERLWBZBUHE-JJFYIABZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.